molecular formula C7H10O B2791024 1-Cyclopropyl-2-methylprop-2-en-1-one CAS No. 4663-37-0

1-Cyclopropyl-2-methylprop-2-en-1-one

Cat. No.: B2791024
CAS No.: 4663-37-0
M. Wt: 110.156
InChI Key: SITFVXSQXDOJEO-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-methylprop-2-en-1-one is a versatile organic compound with the molecular formula C_9H_14O It is characterized by a cyclopropyl group attached to a 2-methylprop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-2-methylprop-2-en-1-one can be synthesized through several methods, including:

  • Knoevenagel Condensation: This involves the condensation of cyclopropyl methyl ketone with malonic acid derivatives under basic conditions.

  • Cyclopropanation Reactions: Using cyclopropane derivatives and suitable catalysts, such as rhodium or palladium complexes, to introduce the cyclopropyl group.

Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of the above synthetic routes, ensuring high yield and purity. Continuous flow reactors and advanced catalytic systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-2-methylprop-2-en-1-one undergoes various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can lead to the formation of alcohols or amines.

  • Substitution Reactions: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and hydrogen gas (H_2) are often used.

  • Substitution: Nucleophiles like halides and amines are used in substitution reactions, often under acidic or basic conditions.

Major Products Formed:

  • Oxidation Products: Cyclopropyl-2-methylprop-2-en-1-one can be oxidized to cyclopropyl-2-methylprop-2-en-1-oic acid.

  • Reduction Products: Reduction can yield cyclopropyl-2-methylprop-2-en-1-ol.

  • Substitution Products: Various substituted cyclopropyl-2-methylprop-2-en-1-ones can be synthesized depending on the nucleophile used.

Scientific Research Applications

1-Cyclopropyl-2-methylprop-2-en-1-one has found applications in several scientific research areas:

  • Chemistry: It serves as a building block in organic synthesis, facilitating the construction of complex molecules.

  • Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-Cyclopropyl-2-methylprop-2-en-1-one exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity. In drug development, it may target specific enzymes or receptors, leading to therapeutic effects.

Molecular Targets and Pathways Involved:

  • Antimicrobial Activity: Targets microbial cell membranes and metabolic pathways.

  • Anticancer Activity: May inhibit specific enzymes involved in cancer cell proliferation.

Comparison with Similar Compounds

1-Cyclopropyl-2-methylprop-2-en-1-one is unique due to its cyclopropyl group, which imparts distinct chemical properties compared to similar compounds. Some similar compounds include:

  • Cyclopropyl methyl ketone: Lacks the double bond present in this compound.

  • 2-Methylprop-2-en-1-one: Does not have the cyclopropyl group.

Properties

IUPAC Name

1-cyclopropyl-2-methylprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-5(2)7(8)6-3-4-6/h6H,1,3-4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SITFVXSQXDOJEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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